SMU127

TLR1/2 selectivity NF-κB activation reporter cell assay

Disambiguate TLR1/2 signaling without off-target TLR3/4/5/7/8 activation. SMU127 delivers validated selectivity (no activation at ≤100 µM) for precise pathway dissection. - EC50 = 0.55 µM in human TLR2-expressing cells; induces TNF-α in PBMCs at 0.01-1 µM - In vivo efficacy: reduces tumor volume in 4T1 murine mammary carcinoma model (0.1 mg/animal) - Small-molecule scaffold (MW 337.44) suitable for SAR and probe development Reliable supply chain with documented purity and global shipping.

Molecular Formula C16H23N3O3S
Molecular Weight 337.4 g/mol
Cat. No. B1681840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMU127
SynonymsZINC666243;  ZINC-666243;  ZINC 666243;  SMU127;  SMU-127;  SMU 127
Molecular FormulaC16H23N3O3S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C
InChIInChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21)
InChIKeyGPHILACXNMTZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMU127 (ZINC666243): A Validated, Selective TLR1/2 Small Molecule Agonist for Immuno-Oncology Research Procurement


SMU127 (synonym ZINC666243; CAS 903864-87-9) is a synthetic urea-structure-like small molecule that acts as a specific agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer [1]. Discovered through structure-based virtual screening of 10.5 million compounds from the ZINC drug library database, SMU127 induces NF-κB signaling in cells expressing human TLR2 with an EC50 of 0.55 ± 0.01 μM, while demonstrating no activation of human TLR3, TLR4, TLR5, TLR7, or TLR8 at concentrations up to 100 μM [1]. The compound promotes TNFα secretion in human macrophages and mononuclear cells and has demonstrated in vivo efficacy in reducing tumor volume in a 4T1 murine mammary carcinoma model (0.1 mg/animal) [1].

Why SMU127 Cannot Be Substituted with Generic TLR Agonists: Key Differentiation Factors for Procurement Decisions


TLR agonists exhibit substantial heterogeneity in receptor selectivity, potency, species cross-reactivity, and downstream cytokine profiles, rendering generic substitution scientifically invalid [1]. SMU127 specifically targets the TLR1/2 heterodimer without activating TLR3/4/5/7/8 , a selectivity profile distinct from pan-TLR agonists and TLR7/8/9-targeting agents. Furthermore, within the TLR1/2 agonist class, potency varies by over 10,000-fold between compounds (e.g., Diprovocim EC50 = 110 pM versus SMU127 EC50 = 0.55 μM), and species specificity differs markedly [2][3]. SMU127 is distinguished by its validated in vivo antitumor activity in a breast cancer model, a first-in-class demonstration for small molecule TLR1/2 agonists at the time of publication, which may not be replicated by other TLR1/2 agonists that lack equivalent in vivo validation [1].

SMU127 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


TLR Selectivity Profile: SMU127 vs. Class-Level TLR Agonist Cross-Reactivity

SMU127 activates NF-κB signaling exclusively in HEK-Blue cells expressing human TLR2 (via TLR1/2 heterodimerization) with an EC50 of 0.55 ± 0.01 μM, while showing no detectable activation of HEK-Blue cells expressing human TLR3, TLR4, TLR5, TLR7, or TLR8 at concentrations up to 100 μM [1]. In contrast, many TLR agonists in the same class (e.g., imidazoquinoline derivatives such as imiquimod and resiquimod) activate both TLR7 and TLR8, producing broader cytokine profiles and potentially confounding experimental interpretation .

TLR1/2 selectivity NF-κB activation reporter cell assay

TLR1/2 Agonist Potency Comparison: SMU127 vs. Pam3CSK4 vs. CU-T12-9

SMU127 activates TLR1/2-dependent NF-κB signaling with an EC50 of 0.55 μM (550 nM) [1]. The widely used reference TLR1/2 agonist Pam3CSK4 (a triacylated lipopeptide) has a reported EC50 of 0.47 ng/mL for human TLR1/2 [2]. Another synthetic small molecule, CU-T12-9, activates TLR1/2 with an EC50 of 52.9 nM . SMU127 is approximately 10-fold less potent than CU-T12-9 and significantly less potent than Pam3CSK4 on a molar basis, positioning it as a moderately potent tool compound distinct from ultra-potent agonists (e.g., Diprovocim, EC50 = 110 pM) [3].

TLR1/2 potency EC50 comparison agonist ranking

Structural Novelty: SMU127 as a Urea-Based Small Molecule vs. Lipopeptide TLR1/2 Agonists

SMU127 (ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) was identified from a structure-based virtual screen of 10.5 million compounds as a urea structure-like small molecule [1]. Its molecular weight is 337.44 Da (C16H23N3O3S) . In contrast, the prototypical TLR1/2 agonist Pam3CSK4 is a triacylated lipopeptide with molecular weight ~1500 Da and contains a tripalmitoyl-S-glyceryl-cysteine moiety [2]. Other potent TLR1/2 agonists such as Diprovocim (MW ~800 Da) also possess considerable molecular complexity [3].

small molecule agonist urea scaffold chemical tractability

In Vivo Antitumor Efficacy: SMU127 First-in-Class Breast Cancer Model Validation

SMU127 (0.1 mg/animal) significantly reduced tumor volume in a 4T1 murine mammary carcinoma model, representing the first demonstration that a small molecule TLR1/2 agonist can inhibit breast cancer in vivo [1]. While other TLR1/2 agonists have shown in vivo antitumor activity in different contexts (e.g., SMU-Z1 against leukemia, Pam3CSK4 in glioma differentiation and head/neck cancer models when combined with cetuximab), SMU127's validation specifically in the 4T1 breast cancer model provides a distinct experimental precedent [2][3]. CU-T12-9, a comparator small molecule TLR1/2 agonist with higher in vitro potency (EC50 = 52.9 nM), has limited published in vivo antitumor efficacy data in peer-reviewed literature [4].

in vivo tumor model breast cancer immuno-oncology

Ex Vivo Human PBMC Cytokine Induction: SMU127 TNF-α Production Profile

SMU127 induces TNF-α production in isolated human peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner across the range of 0.01 to 1 μM . In contrast, the more potent TLR1/2 agonist CU-T12-9 demonstrates comparable NF-κB activation to 66 nM (100 ng/mL) Pam3CSK4 at a substantially higher concentration of 5 μM, indicating a different relationship between reporter cell potency and functional immune cell activation . SMU-Z1, another SMU-series agonist with higher potency (EC50 = 4.88 nM), stimulates TNF-α and IL-1β production at 10–1,000 nM in human PBMCs .

PBMC TNF-α secretion human immune activation

Commercial Availability and Supply Comparison: SMU127 Procurement Accessibility

SMU127 is commercially available from multiple reputable suppliers including MedChemExpress, TargetMol, GlpBio, and ProbeChem, with catalog pricing and standard pack sizes (500 μg, 1 mg, 5 mg) [1]. Reported solubility is 10 mM in DMSO; DMF: 1 mg/mL; DMF:PBS (pH 7.2, 1:4): 0.20 mg/mL . In comparison, Pam3CSK4 is widely available but as a lipopeptide carries higher manufacturing complexity and cost [2]. CU-T12-9 and SMU-Z1 are primarily available through specialized suppliers (e.g., ProbeChem) with more limited multi-vendor sourcing . Diprovocim, despite superior potency, has restricted commercial availability and may require custom synthesis [3].

commercial availability supply chain procurement

Optimal Research and Procurement Application Scenarios for SMU127 Based on Validated Evidence


Mechanistic Studies of TLR1/2-Specific Signaling Without TLR7/8 Confounding

For investigators requiring unambiguous dissection of TLR1/2-mediated signaling pathways, SMU127 provides a tool with experimentally validated exclusion of TLR3, TLR4, TLR5, TLR7, and TLR8 activation [1]. This contrasts with broader-spectrum TLR agonists (e.g., imidazoquinolines) that activate both TLR7 and TLR8, complicating pathway attribution. SMU127 is particularly suitable for studies employing HEK-Blue reporter systems or primary human immune cells where off-target TLR engagement must be minimized .

Breast Cancer Immunotherapy Preclinical Model Development

SMU127 is validated for in vivo antitumor efficacy in the 4T1 murine mammary carcinoma model at a dose of 0.1 mg/animal, representing the first demonstration of small molecule TLR1/2 agonist-mediated breast cancer inhibition [1]. Researchers developing syngeneic breast cancer immunotherapy models or evaluating TLR1/2 agonist combinations with checkpoint inhibitors in breast cancer can leverage this established dosing and efficacy precedent. This application scenario is directly supported by peer-reviewed primary literature rather than vendor extrapolation .

Ex Vivo Human PBMC Immune Activation and Cytokine Profiling Studies

SMU127 induces TNF-α production in human PBMCs at concentrations of 0.01–1 μM, providing a defined working range for ex vivo immune activation studies [1]. This application is suitable for translational researchers investigating human innate immune responses, vaccine adjuvant screening requiring TLR1/2-specific stimulation, or comparative immunophenotyping across donor cohorts. The concentration-response data enables direct experimental planning without extensive dose-ranging pilot studies .

Chemical Probe Development and SAR Studies Targeting TLR1/2

SMU127's urea-like small molecule scaffold (MW 337.44 Da) offers a synthetically tractable starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies [1]. Unlike lipopeptide agonists (e.g., Pam3CSK4, MW ~1500 Da) or complex natural product-like structures (e.g., Diprovocim), SMU127's simpler architecture facilitates analog synthesis, bioconjugation, and probe development. This makes SMU127 a strategic procurement choice for chemical biology groups developing next-generation TLR1/2-targeted tools .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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